

N-Acetylhistidine: A Potential New Player in Kidney Function Assessment

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Acetamido-3-(1*H*-imidazol-4-*y*l)propanoic acid hydrate

Cat. No.: B1289770

[Get Quote](#)

A comprehensive comparison of N-acetylhistidine with established renal biomarkers for researchers, scientists, and drug development professionals.

The accurate assessment of kidney function is paramount in clinical medicine and drug development. For decades, serum creatinine and, more recently, cystatin C have been the cornerstones of estimating glomerular filtration rate (eGFR), a key indicator of renal health. However, these traditional biomarkers have well-documented limitations, including influences from muscle mass, diet, and age, which can lead to inaccuracies in certain populations. This has spurred a search for novel, more reliable biomarkers. Emerging evidence points to N-acetylhistidine, a metabolite whose circulating levels are associated with kidney failure, as a promising candidate. This guide provides a comparative analysis of N-acetylhistidine against established and other novel kidney function biomarkers, supported by available experimental data and detailed methodologies.

The Emerging Role of N-Acetylhistidine in Kidney Disease

Recent metabolomic studies have identified N-acetylhistidine as a molecule of interest in the context of chronic kidney disease (CKD). A significant study has demonstrated that higher circulating levels of N-acetylhistidine are associated with an increased risk of kidney failure. Specifically, for every two-fold increase in the level of N-acetylhistidine, the hazard ratio for kidney failure is 1.65 (95% Confidence Interval: 1.29 to 2.10)[1][2][3][4]. This association is

linked to genetic variants in the NAT8 gene, which encodes an enzyme responsible for the synthesis of N-acetylated amino acids, including N-acetylhistidine.

While this hazard ratio strongly suggests a prognostic value for N-acetylhistidine in predicting the progression of kidney disease, comprehensive data on its diagnostic accuracy, such as sensitivity, specificity, and Area Under the Receiver Operating Characteristic Curve (AUC), are not yet available in the scientific literature. Further validation studies are required to establish its performance as a standalone or complementary diagnostic biomarker for CKD.

Comparison with Established and Novel Kidney Function Biomarkers

To provide a clear perspective on the potential of N-acetylhistidine, it is essential to compare it with currently used and other emerging biomarkers. The following tables summarize the performance characteristics of key renal biomarkers.

Biomarker	Sample Type	Primary Use	Performance Characteristics	Advantages	Limitations
Serum Creatinine (SCr)	Serum/Plasma	Estimation of GFR (eGFR)	<ul style="list-style-type: none"> - AUC for CKD: 0.634 - 0.925[5][6]- Sensitivity for CKD: 47.8% - 77%[7][8]- Specificity for CKD: 48.9% - 91%[7][8] 	<ul style="list-style-type: none"> Widely available, inexpensive, standardized assays. 	Influenced by muscle mass, diet, age, and sex; insensitive to early stages of kidney damage.[7]
Cystatin C	Serum/Plasma	Estimation of GFR (eGFR)	<ul style="list-style-type: none"> - AUC for CKD: 0.85 - 1.00[7][9]- Sensitivity for CKD: 87% - 98.8%[7][8]- Specificity for CKD: 87% - 100%[7] 	<ul style="list-style-type: none"> Less influenced by muscle mass and age than creatinine; more sensitive to early GFR decline.[10][11] 	More expensive than creatinine; can be affected by inflammation, thyroid dysfunction, and steroid use.[11]
Neutrophil Gelatinase-Associated Lipocalin (NGAL)	Urine/Plasma	Early detection of Acute Kidney Injury (AKI)	<ul style="list-style-type: none"> - AUC for AKI: 0.71 - 0.98[11][12]- Sensitivity for AKI: 76% - 90.2%[5][11]- Specificity for AKI: 59% - 89.5%[5][11] 	<ul style="list-style-type: none"> Rises rapidly after kidney injury, allowing for early detection of AKI.[13] 	Levels can be elevated in non-renal conditions like systemic infections and inflammation.[12]
Kidney Injury Molecule-1 (KIM-1)	Urine/Plasma	Detection of tubular injury	<ul style="list-style-type: none"> - AUC for AKI: 0.81 - 0.86[14][15]- 	<ul style="list-style-type: none"> Specific for renal tubular injury; 	Performance can be inconsistent

		in AKI and CKD	Sensitivity for AKI: 73% - 74% [14] [15] - Specificity for AKI: 75% - 86% [14] [15]	prognostic for CKD progression. [15] [16]	across different studies and patient populations. [6]
N-Acetylhistidine	Plasma	Prognosis of CKD progression	- Hazard Ratio for Kidney Failure: 1.65 (per 2-fold increase) [1]	Potentially reflects a novel pathophysiological pathway in CKD progression.	Diagnostic and prognostic performance not yet fully validated; lacks standardized measurement protocols for clinical use.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is crucial for their validation and clinical implementation. Below are detailed methodologies for the quantification of N-acetylhistidine and established biomarkers.

Quantification of N-Acetylhistidine in Human Plasma by LC-MS/MS

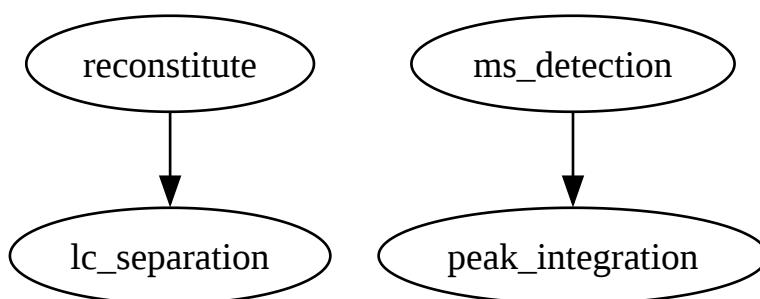
While a standardized, validated protocol for N-acetylhistidine in the context of large-scale clinical kidney disease studies is not yet widely published, a general approach for targeted metabolomics of amino acid derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be adapted.

1. Sample Preparation (Protein Precipitation)

- Objective: To remove proteins that can interfere with the analysis and to extract the metabolites of interest.
- Procedure:
 - Thaw frozen plasma or serum samples on ice.
 - To 50 µL of plasma/serum in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of N-acetylhistidine, if available).
 - Add 200 µL of ice-cold methanol to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
 - Carefully collect the supernatant containing the metabolites.
 - Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
 - Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 100 µL of 98:2 water:acetonitrile with 0.1% formic acid).
 - Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

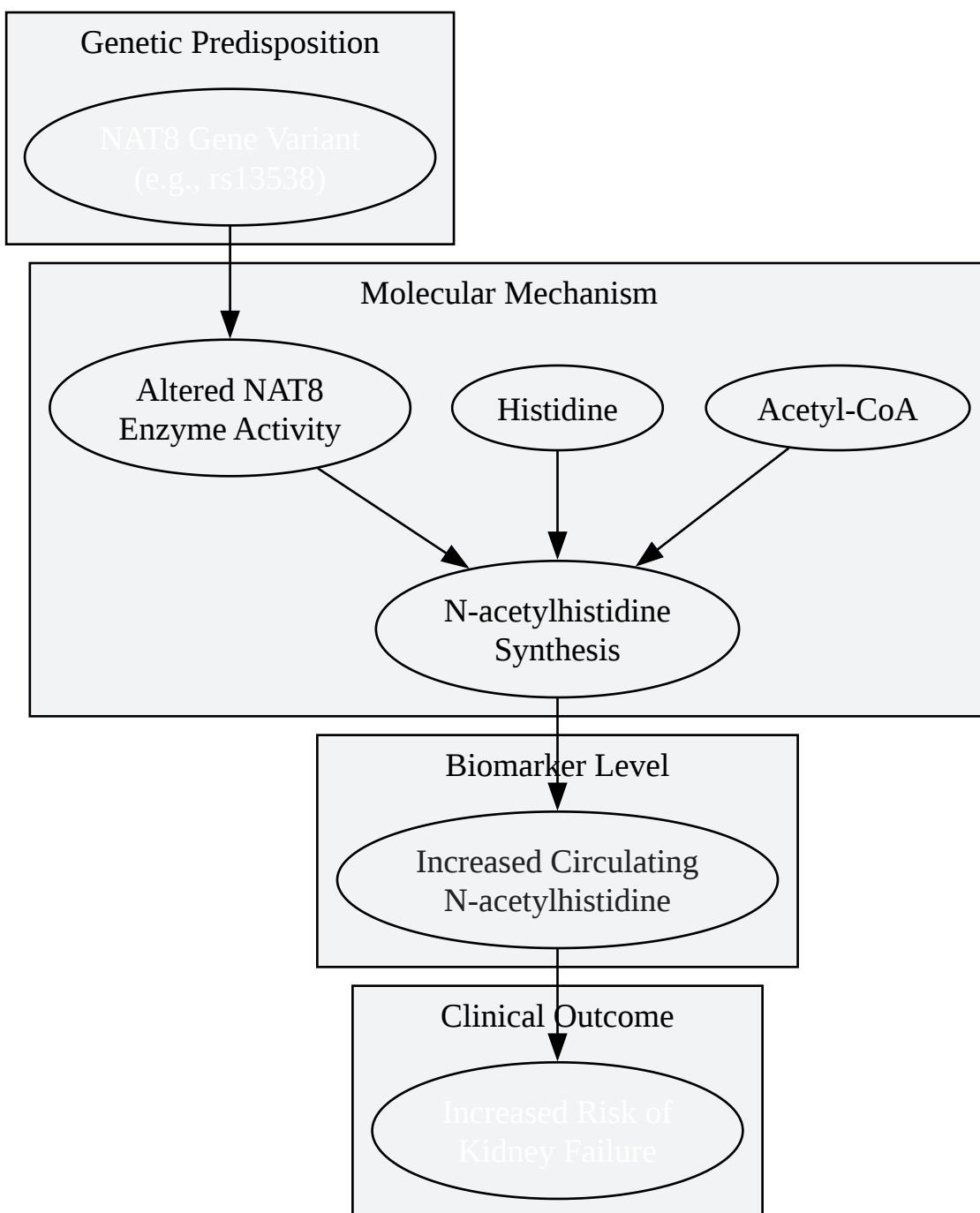
- Objective: To separate N-acetylhistidine from other metabolites and to quantify it based on its specific mass-to-charge ratio.
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions (Example):


- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar metabolites like N-acetylhistidine.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase to elute the polar compounds.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for amino acid derivatives.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves monitoring a specific precursor ion-to-product ion transition for N-acetylhistidine and its internal standard.
 - The specific MRM transitions would need to be optimized for the instrument being used.
 - Optimization: Source parameters such as capillary voltage, source temperature, and gas flows, as well as compound-specific parameters like collision energy, should be optimized to achieve maximum sensitivity.

3. Data Analysis and Quantification

- Objective: To determine the concentration of N-acetylhistidine in the samples.
- Procedure:
 - Integrate the peak areas for N-acetylhistidine and the internal standard.


- Generate a calibration curve by analyzing a series of standards with known concentrations of N-acetylhistidine and a constant concentration of the internal standard.
- Plot the ratio of the peak area of N-acetylhistidine to the peak area of the internal standard against the concentration of N-acetylhistidine.
- Use the linear regression equation from the calibration curve to calculate the concentration of N-acetylhistidine in the unknown samples.

[Click to download full resolution via product page](#)

Signaling Pathways and Logical Relationships

The association between N-acetylhistidine and kidney disease is linked to the enzyme N-acetyltransferase 8 (NAT8). Genetic variations in the NAT8 gene can lead to altered enzyme activity, affecting the levels of N-acetylated amino acids, including N-acetylhistidine. Elevated levels of this metabolite are then associated with a higher risk of kidney disease progression.

[Click to download full resolution via product page](#)

Conclusion

N-acetylhistidine is a promising novel biomarker for predicting the progression of chronic kidney disease. Its association with kidney failure, independent of traditional risk factors, suggests it may provide unique insights into the pathophysiology of CKD. However, to establish its clinical

utility, further research is imperative to determine its diagnostic accuracy (sensitivity, specificity, and AUC) and to develop and validate a standardized, robust assay for its quantification in a clinical setting. As our understanding of the metabolic underpinnings of kidney disease grows, biomarkers like N-acetylhistidine may play a crucial role in improving risk stratification and guiding personalized therapeutic strategies for patients with CKD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. NAT8 Variants, N-Acetylated Amino Acids, and Progression of CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAT8 Variants, N-Acetylated Amino Acids, and Progression of CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neutrophil gelatinase-associated lipocalin as predictor of acute kidney injury requiring renal replacement therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Kidney Disease: Detection and Evaluation | AAFP [aafp.org]
- 8. The diagnostic value of serum creatinine and cystatin c in evaluating glomerular filtration rate in patients with chronic kidney disease: a systematic literature review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic accuracy of cystatin C compared to serum creatinine for the estimation of renal dysfunction in adults and children: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cystatin C as a biomarker of chronic kidney disease: latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cystatin C bests serum creatinine for early detection of CKD: Study [medicaledialogues.in]

- 12. Neutrophil gelatinase-associated lipocalin: a promising biomarker for human acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Assessment Of Urinary Kim-1 As Renal Injury Marker In Chronic Kidney Disease Patients. [jurnalijar.com]
- 15. Plasma Kidney Injury Molecule 1 in CKD: Findings From the Boston Kidney Biopsy Cohort and CRIC Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma and Urinary KIM-1 in Chronic Kidney Disease: Prognostic Value, Associations with Albuminuria, and Implications for Kidney Failure and Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Acetylhistidine: A Potential New Player in Kidney Function Assessment]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1289770#validation-of-n-acetylhistidine-as-a-biomarker-for-kidney-function\]](https://www.benchchem.com/product/b1289770#validation-of-n-acetylhistidine-as-a-biomarker-for-kidney-function)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com